molecular formula C6H9N3O6S B1366567 4-Nitrobenzene-1,2-diamine sulfate CAS No. 68239-82-7

4-Nitrobenzene-1,2-diamine sulfate

Cat. No.: B1366567
CAS No.: 68239-82-7
M. Wt: 251.22 g/mol
InChI Key: JOCYNLSMOXUCGV-UHFFFAOYSA-N
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Description

4-Nitrobenzene-1,2-diamine sulfate is a chemical compound with the molecular formula C6H9N3O6S. It is a sulfuric acid compound with 4-nitro-1,2-benzenediamine in a 1:1 ratio. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical development .

Biochemical Analysis

Biochemical Properties

4-Nitrobenzene-1,2-diamine sulfate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with DNA, influencing its structure and function . The compound also interacts with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . These interactions are primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting certain metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes, inhibiting their activity and thereby altering metabolic pathways . Additionally, it can activate certain signaling pathways by binding to specific receptors on the cell surface .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function. At higher doses, it can cause significant changes, including toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level leads to a marked increase in the compound’s impact on cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound is metabolized by certain liver enzymes, leading to the formation of reactive intermediates that can affect cellular function . Additionally, it can alter the levels of key metabolites, impacting overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in certain tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and influences gene expression . Additionally, it can be found in the cytoplasm, where it affects metabolic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzene-1,2-diamine sulfate typically involves the nitration of benzene followed by the introduction of amine groups. One common method involves the use of natural zeolite and sulfated natural zeolite catalysts in a batch microwave reactor. The natural zeolite is treated with sulfuric acid to enhance its acidity, which facilitates the nitration reaction of benzene .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes using concentrated nitric acid as the nitration agent and concentrated sulfuric acid as the catalyst. This method is favored for its high conversion efficiency and catalytic activity .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzene-1,2-diamine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrobenzene-1,2-diamine sulfate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzene-1,2-diamine sulfate is unique due to its specific substitution pattern and the presence of a sulfate group, which enhances its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

4-nitrobenzene-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.H2O4S/c7-5-2-1-4(9(10)11)3-6(5)8;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCYNLSMOXUCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50887308
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68239-82-7
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68239-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1,2-benzenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50887308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzene-1,2-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-NITRO-O-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1E2M78P4W
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Record name 4-NITRO-1,2-BENZENEDIAMINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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